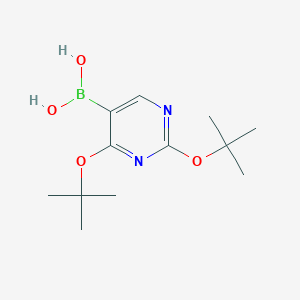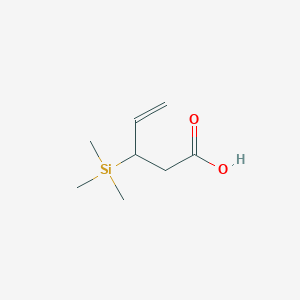
Desialylated human cad antigenic determinant
説明
The Desialylated human cad antigenic determinant is a rare human red-cell antigen inherited as an autosomal dominant character . It is a part of the sub-units of the Gad-antigenic determinant carried by Glycophorin A and B .
Synthesis Analysis
The synthesis of the desialylated human Cad-antigenic determinant involves several steps. One of the steps includes the conversion of benzyl 2-azido-2-deoxy-β-d-galactopyranoside into benzyl 2-azido-4,6-O-benzyl-2-deoxy-β-d-galactopyranoside via benzylidenation, p-methoxybenzylation, acid hydrolysis, benzylation, and selective oxidation .Molecular Structure Analysis
The molecular structure of the desialylated human Cad-antigenic determinant is complex. It is a part of the sub-units of the Gad-antigenic determinant carried by Glycophorin A and B .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the desialylated human Cad-antigenic determinant are complex. One of the reactions involves the conversion of benzyl 2-azido-2-deoxy-β-d-galactopyranoside into benzyl 2-azido-4,6-O-benzyl-2-deoxy-β-d-galactopyranoside .Physical And Chemical Properties Analysis
The physical and chemical properties of the desialylated human Cad-antigenic determinant are not fully understood. More research is needed to fully understand these properties .科学的研究の応用
Immunotherapy and Anti-Tumor Responses : Desialylation of dendritic cells has been shown to improve their anti-tumor immunity. This is achieved by increasing the expression of MHC-I and enhancing antigen presentation via MHC-I, which may boost the efficacy of anti-cancer immunotherapy (Silva et al., 2016).
Role in Human Diseases and Therapeutic Interventions : CAD is central to nucleic acid synthesis and is implicated in various human diseases. This knowledge opens up potential avenues for targeted therapeutic interventions in conditions like cancer, neurological disorders, and inherited metabolic diseases (Li et al., 2021).
Contribution to Atherogenesis : Desialylated LDL, a subfraction of LDL, may contribute significantly to the atherogenic properties of LDL in patients with coronary heart disease, indicating its role in atherosclerosis (Tertov et al., 1990).
Structural and Antigenic Properties : The Cad ganglioside structure has unique antigenic activity and chromatographic mobility, which is crucial for understanding its biological functions (Gillard et al., 1986).
Modulation of Immune Response : Sialic acid content in human dendritic cells can modulate the expression and stability of complex MHC-I, influencing DC-T synapses and IFN- production by T cells (Silva et al., 2018).
Diagnostic Potential : The development of a lectin-sorbent assay for measuring modified desialylated LDL in human serum could be significant for diagnosing atherosclerosis risk factors (Tertov et al., 2015).
Antigenic Determinants in Proteins : Research into locating protein antigenic determinants through amino acid sequence analysis has been conducted, which is critical for understanding immune responses (Hopp & Woods, 1981).
Safety And Hazards
特性
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGUPKXCDOJNJC-IHQAUTJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149143 | |
| Record name | Desialylated human cad antigenic determinant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
CAS RN |
110101-22-9 | |
| Record name | Desialylated human cad antigenic determinant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desialylated human cad antigenic determinant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)










![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
